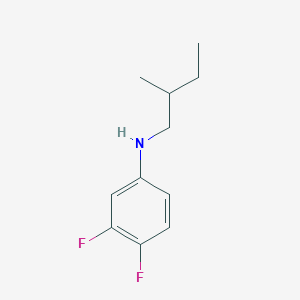

3,4-difluoro-N-(2-methylbutyl)aniline

Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Chemical Research

Fluorinated aniline derivatives are a class of compounds that have found extensive utility in pharmaceutical and agrochemical research. guidechem.com The introduction of fluorine atoms into the aniline scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and basicity. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. For instance, the difluoro substitution pattern on the aromatic ring, as seen in 3,4-difluoroaniline (B56902), can influence molecular interactions and provide a metabolic blocking position, thereby prolonging the therapeutic effect of a drug. guidechem.com The parent compound, 3,4-difluoroaniline, serves as a crucial intermediate in the synthesis of various biologically active molecules, including quinolone antibacterials. google.com

Scope and Research Objectives for 3,4-Difluoro-N-(2-methylbutyl)aniline

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the investigation of this compound would likely be driven by several key objectives. Primarily, it would serve as a novel building block for the synthesis of more complex molecules in medicinal chemistry and materials science. Research would likely focus on its potential as a precursor to new pharmaceutical agents, leveraging the known benefits of fluorination. Additionally, studies might explore its utility in the development of new polymers or other functional materials where the unique combination of its structural features could lead to desirable properties.

Overview of Research Methodologies and Theoretic Frameworks

The study of this compound would employ a range of standard chemical research methodologies. Its synthesis would likely involve the N-alkylation of 3,4-difluoroaniline. Characterization of the compound would be achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as chromatographic methods to ensure purity. Theoretical studies, such as Density Functional Theory (DFT), could be employed to predict its molecular geometry, electronic properties, and reactivity, providing insights that could guide its application in various fields.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1243568-12-8 |

| Molecular Formula | C₁₁H₁₅F₂N |

| Molecular Weight | 199.24 g/mol |

Properties of the Precursor: 3,4-Difluoroaniline

The starting material for the synthesis of the title compound, 3,4-difluoroaniline, is well-characterized.

| Property | Value | Reference |

| CAS Number | 3863-11-4 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₆H₅F₂N | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 129.11 g/mol | sigmaaldrich.comchemicalbook.com |

| Appearance | Clear yellow to straw liquid after melting | chemicalbook.com |

| Boiling Point | 77 °C at 7 mmHg | sigmaaldrich.com |

| Density | 1.302 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.513 | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H15F2N |

|---|---|

Molecular Weight |

199.24 g/mol |

IUPAC Name |

3,4-difluoro-N-(2-methylbutyl)aniline |

InChI |

InChI=1S/C11H15F2N/c1-3-8(2)7-14-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 |

InChI Key |

ZUFGQZDMEJUCDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3,4 Difluoro N 2 Methylbutyl Aniline

Electrophilic Aromatic Substitution Reactions of the Difluorophenyl Ring

The reactivity of the benzene (B151609) ring in 3,4-difluoro-N-(2-methylbutyl)aniline towards electrophiles is controlled by the cumulative effects of its three substituents: two fluoro groups and one N-(2-methylbutyl)amino group.

The outcome of electrophilic aromatic substitution (SEAr) on a substituted benzene ring is dictated by the electronic properties of the existing groups. wikipedia.org Substituents can be categorized as either activating (electron-donating) or deactivating (electron-withdrawing), which affects the reaction rate and determines the position (ortho, meta, or para) of the incoming electrophile. wikipedia.orgsavemyexams.com

The N-(2-methylbutyl)amino group is a potent activating group. byjus.com The nitrogen atom donates its lone pair of electrons into the aromatic π system through resonance (a +M or mesomeric effect). This effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene. wikipedia.orgbyjus.com This strong resonance effect outweighs its inductive electron-withdrawing effect (-I effect) caused by nitrogen's electronegativity. Consequently, the amino group directs incoming electrophiles primarily to the ortho and para positions. chemistrytalk.org

In this compound, the powerful activating N-(2-methylbutyl)amino group is the dominant directing group. It strongly activates the positions ortho to it (C2 and C6) and para to it (C5, which is already substituted with a fluorine atom). The fluoro groups at C3 and C4 also direct ortho and para. The cumulative influence points towards substitution occurring at the available C2, C5, and C6 positions. The strongest activation is anticipated at the C2 and C6 positions, which are ortho to the highly activating amino group.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Rate | Directing Influence |

| -N-(2-methylbutyl) | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Beyond simple directing rules, the regiochemical outcome is refined by stereoelectronic factors. This involves the interplay between the electronic landscape of the molecule and the steric demands of both the substrate and the incoming electrophile.

The N-(2-methylbutyl) group is sterically bulky. This steric hindrance can influence the accessibility of the positions ortho to the amino group (C2 and C6). The approach of an electrophile to the C2 position may be more hindered than its approach to the C6 position due to the proximity of the alkyl chain. This could lead to a preference for substitution at the C6 position.

Electronically, the stability of the cationic intermediate (the Wheland intermediate or arenium ion) formed during the substitution process is crucial. wikipedia.org The N-(2-methylbutyl)amino group can effectively stabilize the positive charge that develops in the ring during attacks at the C2 and C6 positions through resonance, forming a favorable iminium ion structure. wikipedia.org This stabilization is a key reason for the strong ortho-, para-directing nature of amino groups. The deactivating fluoro groups, by contrast, would destabilize an adjacent positive charge. Therefore, substitution at C2 (adjacent to C3-F) or C5 (adjacent to C4-F) might be electronically disfavored compared to substitution at C6. A comprehensive analysis suggests that the C6 position is the most probable site for electrophilic attack, benefiting from strong electronic activation by the amino group and experiencing less steric hindrance than the C2 position.

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. This allows this compound to readily participate in reactions with a variety of electrophilic species.

The secondary amine undergoes efficient acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. Similarly, it reacts with sulfonyl chlorides, like p-toluenesulfonyl chloride, in a process known as sulfonylation, to yield sulfonamides. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Various catalysts, such as indium or ytterbium(III) trifluoromethanesulfonate, can facilitate the sulfonylation of anilines, even those that are sterically hindered or less nucleophilic. organic-chemistry.org Visible-light-mediated methods have also been developed for the sulfonylation of anilines. acs.org

As noted, acylation leads to the formation of an amide linkage. To form ureas, the secondary amine can be reacted with an isocyanate. The nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate group, resulting in a substituted urea. organic-chemistry.orgnih.gov This is a common and versatile method for synthesizing both symmetrical and unsymmetrical ureas. researchgate.net Alternative, less hazardous methods utilize phosgene (B1210022) substitutes like N,N′-carbonyldiimidazole (CDI) or employ catalytic carbonylation of amines. nih.gov

In a similar fashion, reaction with an isothiocyanate yields the corresponding thiourea. The mechanism is analogous, with the amine's nitrogen atom attacking the central carbon of the isothiocyanate.

Interactive Data Table: Reactions at the Amine Center

| Reaction Type | Electrophilic Reagent | Resulting Functional Group |

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Urea Formation | Isocyanate (R-N=C=O) | Urea |

| Thiourea Formation | Isothiocyanate (R-N=C=S) | Thiourea |

Oxidation and Reduction Chemistry of this compound

The electron-rich nature of both the aniline (B41778) ring and the secondary amine functionality makes the molecule susceptible to oxidation, while the aromatic ring is generally resistant to reduction.

In organic chemistry, oxidation can be defined as the loss of hydrogen atoms, the gain of oxygen atoms, or more generally, the loss of electrons. youtube.com Conversely, reduction is the gain of hydrogen atoms or the loss of oxygen atoms. youtube.com

The oxidation of N-alkylanilines can proceed through several pathways. Anodic oxidation, for instance, often involves the formation of a cation radical as the initial step. acs.org This intermediate can then undergo coupling reactions. Studies on various N-alkylanilines have shown that these couplings can be "head-to-tail" to form substituted diphenylamines or "tail-to-tail" to produce benzidines. acs.orgacs.org The specific outcome can be influenced by factors like the steric bulk of the alkyl group and the reaction conditions. acs.org

Biochemical or chemical oxidation can also target the nitrogen atom directly. Microsomal oxidation of secondary anilines has been shown to yield products such as N-oxides, nitrones, or N-hydroxy derivatives. nih.gov N-dealkylation, where the 2-methylbutyl group is cleaved, is another possible metabolic pathway. nih.gov

The reduction of the difluorinated aniline ring is chemically challenging under standard conditions. Aromatic rings are inherently stable, and anilines, being electron-rich, are particularly resistant to catalytic hydrogenation that typically reduces alkenes or less stable aromatic systems. Reduction would require harsh conditions or specialized reagents that are not commonly employed for this class of compounds. Therefore, the significant redox chemistry of this compound is primarily associated with its oxidation.

Mechanistic Pathways of Aniline Oxidation

The oxidation of N-alkylanilines is a fundamental process that can proceed through several mechanistic pathways, often initiated by the removal of an electron from the nitrogen atom to form a radical cation. The presence of two electron-withdrawing fluorine atoms on the aniline ring increases the oxidation potential of this compound compared to unsubstituted N-alkylanilines. umn.edursc.orgnih.gov

Key oxidative pathways applicable to this compound include:

Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT): The initial step in many oxidation processes, whether chemical or electrochemical, is the formation of an aminium radical cation. nih.govacs.org Subsequent reactions are dictated by the stability of this intermediate and the reaction conditions. One common pathway is N-dealkylation , which can proceed via two primary mechanisms. nih.govmdpi.com

In a SET mechanism , the radical cation undergoes deprotonation at the α-carbon of the alkyl group, followed by a second oxidation and hydrolysis to yield 3,4-difluoroaniline (B56902) and 2-methylbutanal. mdpi.com

Alternatively, a HAT mechanism involves the direct abstraction of a hydrogen atom from the α-carbon by a high-valent oxidant, leading to an unstable carbinolamine intermediate which then decomposes. nih.govsemanticscholar.org

Coupling Reactions: The radical cation intermediate can also participate in coupling reactions. Depending on the reaction conditions and the oxidant used, this can lead to the formation of dimers (such as benzidine-like structures) or polymers. However, the steric bulk of the 2-methylbutyl group and the electronic effects of the fluorine atoms may hinder polymerization compared to simpler anilines. tsijournals.com

The general mechanism for oxidative N-dealkylation is summarized below:

Step 1: Formation of Radical Cation C₆H₃F₂-NH(R) → [C₆H₃F₂-NH(R)]•⁺ + e⁻

Step 2: Formation of Carbinolamine Intermediate (via HAT or SET/Deprotonation) [C₆H₃F₂-NH(R)]•⁺ → C₆H₃F₂-N(R)-C(OH)R'R''

Step 3: Decomposition C₆H₃F₂-N(R)-C(OH)R'R'' → C₆H₃F₂-NH₂ + O=CR'R''

Stability under Various Redox Conditions

The stability of this compound is significantly influenced by the fluorine substituents on the aromatic ring.

Oxidative Stability: Fluorination is a well-established strategy to enhance metabolic stability and resistance towards oxidation in drug molecules. acs.org The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the aniline nitrogen, making the initial electron removal step more difficult. umn.edu This results in a higher oxidation potential and greater stability against chemical oxidants and aerobic degradation compared to non-fluorinated analogues.

Reductive Stability: The aniline moiety itself is generally stable under common reducing conditions. Reduction would typically require harsh conditions to hydrogenate the aromatic ring. The C-F bonds are also highly stable and resistant to cleavage by most chemical reducing agents. Therefore, the compound is expected to exhibit high stability under reductive conditions where other functional groups might be transformed.

The enhanced stability imparted by fluorine substitution is a key factor in the application of fluorinated anilines in materials science and medicinal chemistry. acs.orgescholarship.org

| Condition | Expected Stability of this compound | Rationale |

| Mild Oxidizing Agents | High | Electron-withdrawing fluorine atoms increase the oxidation potential of the amine. nih.gov |

| Strong Oxidizing Agents | Moderate to Low | Oxidation can lead to N-dealkylation or polymerization. mdpi.comtsijournals.com |

| Mild Reducing Agents | Very High | Aromatic amine and C-F bonds are resistant to reduction. |

| Catalytic Hydrogenation | Moderate | Aromatic ring can be reduced under forcing conditions (high pressure/temperature). |

Investigations into Rearrangement Reactions Involving the N-(2-methylbutyl) Group

N-alkylanilines are known to undergo characteristic rearrangement reactions, most notably the Hofmann-Martius rearrangement, which involves the migration of the alkyl group from the nitrogen atom to the aromatic ring. wikipedia.orgdrugfuture.comdrugfuture.com This transformation can be induced thermally or by acid catalysis.

Thermal and Acid-Catalyzed Rearrangement (Hofmann-Martius): When heated, typically in the presence of an acid catalyst like HCl, the hydrohalide salt of this compound would be expected to rearrange. wikipedia.orgdbpedia.org The mechanism is believed to proceed via the cleavage of the N-alkyl bond to generate a carbocation (or an alkyl halide in the presence of HX). This electrophilic species then attacks the electron-rich aniline ring in a process analogous to a Friedel-Crafts alkylation. wikipedia.org

The attack will be directed to the positions activated by the amino group, primarily the ortho and para positions relative to the nitrogen. In this specific molecule, the potential products would be 2-amino-4,5-difluoro-1-(2-methylbutyl)benzene and 4-amino-2,3-difluoro-1-(2-methylbutyl)benzene. The regioselectivity would be influenced by steric hindrance from the bulky 2-methylbutyl group and the electronic guidance of the substituents. Studies on similar systems show that such rearrangements are often intermolecular, as evidenced by crossover experiments where different N-alkylanilines are reacted together. kharagpurcollege.ac.inresearchgate.net

Photochemical Rearrangement: Irradiation with UV light provides an alternative pathway for the rearrangement of N-alkylanilines. acs.org This process occurs via an excited state and involves the homolytic cleavage of the N-C bond to form a radical pair (an anilino radical and a 2-methylbutyl radical) within a solvent cage. baranlab.orgnumberanalytics.commsu.edu These radicals can then recombine at the ortho or para positions of the ring. The product distribution (ortho/para ratio) in photochemical rearrangements can differ significantly from that of thermal reactions.

Computational Studies of Reaction Energetics and Transition States

While specific computational studies for this compound are not available in the literature, Density Functional Theory (DFT) provides a powerful tool to investigate its reactivity. pitt.edursc.orgresearchgate.net Such studies can elucidate reaction mechanisms, determine the energies of intermediates and transition states, and predict product selectivity. vcu.edunih.gov

A computational investigation of a reaction, such as the Hofmann-Martius rearrangement, would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency). The imaginary frequency at a transition state corresponds to the vibrational mode along the reaction coordinate. chemrxiv.org

Transition State (TS) Search: Locating the precise geometry of the transition state connecting reactants and products is crucial. This is the point of maximum energy along the reaction pathway. nih.govresearchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactant and product. vcu.edu

From these calculations, key energetic parameters can be determined, as shown in the hypothetical table below for the migration of the 2-methylbutyl group to the ortho and para positions.

| Parameter | Ortho-Alkylation Pathway | Para-Alkylation Pathway | Unit | Description |

| Activation Energy (ΔE‡) | +30.5 | +28.1 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction rate. acs.org |

| Reaction Energy (ΔErxn) | -5.2 | -7.8 | kcal/mol | The overall energy change from reactant to product. A negative value indicates an exothermic and thermodynamically favorable reaction. |

| Key TS Bond Distances | C(ring)-C(alkyl): 2.2 ÅN-C(alkyl): 2.5 Å | C(ring)-C(alkyl): 2.1 ÅN-C(alkyl): 2.6 Å | Ångström | The distances of the bonds being formed and broken in the transition state structure. |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent typical outputs from DFT calculations used to compare competing reaction pathways. researchgate.netacs.orgrsc.org

Such computational results would predict that the para-alkylation is both kinetically (lower activation energy) and thermodynamically (more negative reaction energy) favored over ortho-alkylation, a common finding in such rearrangements due to reduced steric hindrance. kharagpurcollege.ac.in

Advanced Spectroscopic and Structural Characterization of 3,4 Difluoro N 2 Methylbutyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 3,4-difluoro-N-(2-methylbutyl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its covalent framework and insights into its conformational behavior.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and the aliphatic protons of the 2-methylbutyl group.

Aromatic Region: The three protons on the difluorinated benzene (B151609) ring will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. Based on the data for 3,4-difluoroaniline (B56902), the chemical shifts are predicted to be in the range of δ 6.5-7.2 ppm. nih.govchemicalbook.com The proton at C2 will likely be a doublet of doublets, coupling to the proton at C6 and the fluorine at C3. The proton at C5 will be coupled to the proton at C6 and the fluorine at C4. The proton at C6 will be coupled to the protons at C2 and C5, as well as the fluorine at C4. The vicinal H-F coupling constants (³JHF) are typically in the range of 5-10 Hz, while longer-range couplings (⁴JHF) are smaller, around 2-3 Hz. nih.govrsc.org

Aliphatic Region: The protons of the 2-methylbutyl group will show characteristic chemical shifts and splitting patterns. The N-H proton is expected to appear as a broad singlet, the position of which is dependent on concentration and solvent, likely in the δ 3.5-4.5 ppm range. The protons of the N-CH₂ group are diastereotopic due to the adjacent chiral center and are expected to appear as two separate multiplets around δ 2.9-3.2 ppm. The methine proton (CH) will be a multiplet around δ 1.6-1.8 ppm. The methylene (B1212753) protons (CH₂) of the ethyl group will also be diastereotopic, appearing as a multiplet around δ 1.3-1.5 ppm. The two methyl groups (CH₃) will appear as a doublet and a triplet in the upfield region, around δ 0.8-1.0 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 6.8 - 7.0 | ddd | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3, ⁵JHF ≈ 1-2 |

| H-5 | 6.6 - 6.8 | ddd | ³JHH ≈ 8-9, ³JHF ≈ 6-8, ⁴JHH ≈ 2-3 |

| H-6 | 6.5 - 6.7 | ddd | ³JHH ≈ 8-9, ⁴JHF ≈ 4-6, ⁴JHH ≈ 2-3 |

| N-H | 3.5 - 4.5 | br s | - |

| N-CH₂a | 2.9 - 3.2 | m | ²JHH ≈ 13-15, ³JHH ≈ 6-8 |

| N-CH₂b | 2.9 - 3.2 | m | ²JHH ≈ 13-15, ³JHH ≈ 6-8 |

| CH(CH₃) | 1.6 - 1.8 | m | - |

| CH₂(CH₃) | 1.3 - 1.5 | m | - |

| CH(CH₃) | 0.8 - 1.0 | d | ³JHH ≈ 6-7 |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The presence of fluorine will lead to splitting of the carbon signals due to carbon-fluorine coupling (JCF). acdlabs.com

Aromatic Region: The six aromatic carbons will resonate in the δ 100-155 ppm region. The carbons directly attached to fluorine (C3 and C4) will show large one-bond coupling constants (¹JCF) in the range of 230-250 Hz. chempedia.info The other aromatic carbons will exhibit smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings.

Aliphatic Region: The five carbons of the 2-methylbutyl group will appear in the upfield region of the spectrum (δ 10-60 ppm).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | 140 - 145 | dd | ²JCF ≈ 15-20, ³JCF ≈ 5-10 |

| C-2 | 115 - 120 | d | ³JCF ≈ 5-10 |

| C-3 | 145 - 150 | d | ¹JCF ≈ 230-250 |

| C-4 | 150 - 155 | d | ¹JCF ≈ 230-250 |

| C-5 | 105 - 110 | d | ²JCF ≈ 20-25 |

| C-6 | 100 - 105 | d | ³JCF ≈ 3-5 |

| N-CH₂ | 45 - 50 | s | - |

| CH(CH₃) | 30 - 35 | s | - |

| CH₂(CH₃) | 25 - 30 | s | - |

| CH(CH₃) | 15 - 20 | s | - |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu Cross-peaks would be expected between adjacent protons in the 2-methylbutyl group (e.g., between the N-CH₂ protons and the CH methine proton). In the aromatic region, COSY would help to trace the connectivity between H-2, H-6, and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comnih.gov It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signals of the N-CH₂ protons in the ¹H spectrum would correlate with the N-CH₂ carbon signal in the ¹³C spectrum.

The N-(2-methylbutyl) group can exhibit conformational flexibility due to rotation around the C-N and C-C single bonds. Variable temperature (VT) NMR studies could provide insights into these dynamic processes. At lower temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the broadening of signals or the appearance of multiple sets of signals for different conformers. By analyzing the changes in the spectra as a function of temperature, it would be possible to determine the energy barriers for these rotational processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectrum: The infrared spectrum of this compound would be expected to show characteristic absorption bands. A medium to weak band in the 3350-3450 cm⁻¹ region would be indicative of the N-H stretching vibration. nih.gov Strong bands in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the alkyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1620 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range. Strong bands due to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. nih.gov

Raman Spectrum: The Raman spectrum would complement the IR data. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong signals in the Raman spectrum. The symmetric C-F stretching vibrations may also be more prominent in the Raman spectrum. researchgate.net

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1620 |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Molecular Ion: In an electron ionization (EI) mass spectrum, this compound (molar mass: 199.24 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 199.

Fragmentation Pattern: The fragmentation of N-alkylanilines is well-documented. morawa.at The most prominent fragmentation pathway is typically the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage relative to the aromatic ring), leading to the formation of a stable benzylic-type cation. For this compound, this would involve the loss of a propyl radical (C₃H₇•) to give a fragment ion at m/z 156. Another common fragmentation is the loss of an alkene through a McLafferty-type rearrangement if a gamma-hydrogen is available, but this is less likely for the 2-methylbutyl group. Fragmentation of the aromatic ring, such as the loss of HCN or C₂H₂, may also be observed. The presence of two fluorine atoms would give a characteristic isotopic pattern for fragments containing the aromatic ring. libretexts.org

Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment Structure |

|---|---|

| 199 | [C₁₁H₁₅F₂N]⁺• (Molecular Ion) |

| 156 | [C₈H₈F₂N]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles. researchgate.net

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A definitive analysis of the molecular geometry of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise measurements of the atomic positions within the crystal lattice, from which bond lengths, bond angles, and torsion angles can be determined.

Table 1: Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value Range |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.47 Å |

| C-C (Aromatic) | ~1.39 Å |

| C-C (Alkyl) | ~1.54 Å |

| C-N-C Bond Angle | ~109.5° |

| F-C-C Bond Angle | ~120° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar chemical structures. Actual experimental values for this compound are not available in the searched literature.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov This analysis helps in understanding the forces that govern the crystal packing, such as hydrogen bonds and van der Waals interactions. For this compound, one would expect to observe interactions involving the fluorine and hydrogen atoms.

Chiral Analysis of this compound Stereoisomers

The presence of a chiral center in the 2-methylbutyl group means that this compound exists as a pair of enantiomers. The separation and characterization of these stereoisomers are crucial in many applications, particularly in pharmaceuticals.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for separating enantiomers. researchgate.netnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Table 2: Typical Parameters for Chiral Separation

| Parameter | Chiral HPLC | Chiral SFC |

| Stationary Phase | Polysaccharide-based (e.g., cellulose, amylose) | Polysaccharide-based or other specialized CSPs |

| Mobile Phase | Hexane/Isopropanol, Ethanol/Methanol mixtures | Supercritical CO2 with co-solvents (e.g., Methanol) |

| Detection | UV-Vis, Circular Dichroism | UV-Vis, Mass Spectrometry |

Note: This table represents common starting points for method development in chiral chromatography. The optimal conditions for the separation of this compound enantiomers would require experimental determination.

The separation of aniline (B41778) isomers has been successfully demonstrated using SFC, highlighting its potential for analyzing compounds like this compound. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. beilstein-journals.org An ECD spectrum would provide the characteristic positive or negative Cotton effects for each enantiomer of this compound.

Theoretical and Computational Chemistry Studies on 3,4 Difluoro N 2 Methylbutyl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict molecular geometries, electronic properties, and energies.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. By approximating the electron density, DFT can provide a balance between computational cost and accuracy. For 3,4-difluoro-N-(2-methylbutyl)aniline, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry. researchgate.netnih.gov This process identifies the lowest energy arrangement of the atoms, providing key structural parameters.

These calculations yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations for molecules like this compound. umn.edu While computationally more demanding than DFT, these methods are valuable for benchmarking the results from other computational approaches and for obtaining precise energetic information, such as reaction enthalpies and activation energies. These high-accuracy calculations are particularly important for understanding reaction mechanisms and predicting thermodynamic properties.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible 2-methylbutyl group attached to the nitrogen atom in this compound gives rise to multiple possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com

By systematically rotating the dihedral angles of the flexible side chain and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This allows for the identification of the most stable conformers (energy minima) and the transition states for their interconversion (saddle points). This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity or physical properties. The relative energies of different conformers can be used to determine their populations at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) |

|---|---|---|

| Anti | 0.00 | 180° |

| Gauche 1 | 0.85 | 60° |

| Gauche 2 | 1.20 | -60° |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra. jmaterenvironsci.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These calculations help in assigning the vibrational modes of the molecule. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. researchgate.netnih.gov This provides information about the electronic structure and chromophores within the molecule.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-N) | 145 ppm |

| ¹H NMR | Chemical Shift (N-H) | 3.5 ppm |

| IR | N-H Stretch | 3400 cm⁻¹ |

| UV-Vis | λmax | 295 nm |

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in Aniline (B41778) Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. doaj.orgresearchgate.net In the context of aniline chemistry, QSAR/QSPR models can be developed to predict properties such as toxicity, biodegradability, or reactivity based on calculated molecular descriptors. nih.govresearchgate.net These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties. doaj.orgresearchgate.net Such models can be valuable for screening new aniline derivatives for desired properties and for understanding the structural features that govern their behavior.

Synthesis and Characterization of Derivatives and Analogs of 3,4 Difluoro N 2 Methylbutyl Aniline

Systematic Modification of the N-Alkyl Chain

The N-alkyl chain of 3,4-difluoro-N-(2-methylbutyl)aniline is a primary target for structural modification to modulate its physicochemical properties. Alterations in chain length, branching, and the introduction of stereogenic centers can significantly influence the reactivity and potential applications of the resulting derivatives.

Homologation and Branching Effects on Reactivity

The process of homologation, which involves the systematic extension of the N-alkyl chain, and the introduction of branching can have profound effects on the reactivity of N-alkylanilines. Generally, the N-alkylation of anilines can be achieved through various methods, including reactions with alkyl halides or alcohols under catalytic conditions. The choice of catalyst and reaction conditions is crucial for achieving selective mono-alkylation and avoiding over-alkylation to secondary and tertiary amines. psu.edu

The reactivity of the N-H bond in anilines is influenced by the steric hindrance imposed by the alkyl substituent. As the alkyl chain length increases or branching becomes more pronounced, the accessibility of the nitrogen lone pair can be diminished, potentially slowing down reactions at the nitrogen center. For instance, in SN2 reactions, primary alkyl halides are generally more reactive than those with significant branching near the reaction center. learncbse.in This principle can be extrapolated to the reactivity of the aniline (B41778) nitrogen itself in various chemical transformations.

Studies on the N-alkylation of anilines have shown that the reaction rate and selectivity can be influenced by the structure of the alkylating agent. For example, nickel-catalyzed N-alkylation of anilines with alcohols has been shown to be an efficient method for selective mono-alkylation. acs.org The steric bulk of both the aniline and the alcohol can affect the efficiency of the catalytic process.

To illustrate the potential impact of N-alkyl chain modification on the properties of a hypothetical series of 3,4-difluoro-N-alkylanilines, the following data table presents predicted trends based on general principles of organic chemistry.

| Derivative Name | N-Alkyl Chain | Predicted Relative Reactivity (N-alkylation) | Predicted Lipophilicity (LogP) |

| 3,4-difluoro-N-butylaniline | n-butyl | High | Lower |

| 3,4-difluoro-N-(2-methylpropyl)aniline | isobutyl | Moderate | Moderate |

| This compound | 2-methylbutyl | Moderate | Higher |

| 3,4-difluoro-N-(2,2-dimethylpropyl)aniline | neopentyl | Low | Highest |

Note: This table is illustrative and based on general chemical principles. Actual experimental data would be required for precise quantification.

Introduction of Stereogenic Centers in the Alkyl Moiety

The introduction of stereogenic centers in the N-alkyl moiety of this compound opens up avenues for the synthesis of chiral molecules, which are of significant interest in various fields of chemistry. The 2-methylbutyl group in the parent compound already contains a stereocenter. The synthesis of enantiomerically pure N-alkylanilines can be achieved through several strategies, including the use of chiral starting materials or through asymmetric synthesis methodologies.

One common approach involves the reaction of 3,4-difluoroaniline (B56902) with a chiral alkylating agent, such as an enantiomerically pure 2-methylbutyl halide. Alternatively, asymmetric hydrogenation of imines derived from 3,4-difluoroaniline and a suitable ketone can provide access to chiral N-alkylanilines with high enantioselectivity. nih.govacs.org Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have proven to be highly effective for this transformation. acs.org

The development of catalytic enantioselective methods for the synthesis of chiral amines is an active area of research. For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl ketimines has been shown to produce chiral amines with high enantiomeric excess. nih.gov The choice of the chiral ligand is critical in achieving high levels of stereocontrol.

The characterization of these chiral derivatives typically involves techniques such as polarimetry to measure optical rotation and chiral chromatography (e.g., HPLC or GC) to determine the enantiomeric excess.

Functionalization of the Difluorophenyl Ring

The 3,4-difluorophenyl ring of the parent molecule provides a versatile platform for further functionalization. The introduction of additional substituents can significantly alter the electronic properties and reactivity of the aromatic system, leading to a wide range of new derivatives.

Introduction of Additional Halogens or Electron-Withdrawing/Donating Groups

The electronic nature of the aniline ring can be fine-tuned by introducing additional substituents. The fluorine atoms already present on the ring are moderately electron-withdrawing. The introduction of further halogens or other electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups would further decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution. youtube.com Conversely, the introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or alkyl groups would increase the electron density, activating the ring towards electrophilic attack.

The synthesis of such derivatives can be achieved through various aromatic substitution reactions. For example, halogenation of the difluoroaniline ring can be performed using standard halogenating agents. The directing effects of the amino group (ortho-, para-directing) and the existing fluorine atoms will influence the position of the incoming substituent. The strong activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it. chemistrysteps.com

Theoretical studies on substituted anilines and oligoanilines have shown that electron-withdrawing groups increase the ionization potential, while electron-donating groups have the opposite effect. acs.org These electronic modifications can influence the molecule's behavior in applications such as conductive polymers or as intermediates in medicinal chemistry.

A hypothetical data table illustrating the effect of substituents on the electronic properties of 3,4-difluoroaniline derivatives is presented below.

| Substituent at C-6 | Substituent Type | Predicted Effect on Ring Electron Density | Predicted pKa of Conjugate Acid |

| -H | - | Reference | Baseline |

| -Cl | EWG (weak) | Decrease | Lower |

| -NO2 | EWG (strong) | Significant Decrease | Much Lower |

| -CH3 | EDG (weak) | Increase | Higher |

| -OCH3 | EDG (strong) | Significant Increase | Much Higher |

Note: This table is illustrative and based on general principles of electronic effects in aromatic systems.

Heterocyclic Annulation on the Aniline Scaffold

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing difluorophenyl ring of the aniline. This strategy can lead to the formation of complex polycyclic aromatic systems with diverse properties. Various synthetic methodologies can be employed to achieve this, often involving the functionalization of the aniline ring followed by a cyclization step.

For instance, the synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govnih.gov This would involve the initial N-alkynylation of a 3,4-difluoroaniline derivative, followed by treatment with an electrophile to induce ring closure.

Another approach could involve the synthesis of fused imidazole (B134444) rings. For example, the oxidative fusion of an imidazole ring to quinoxalinones has been reported, suggesting that similar strategies could be adapted for difluoroaniline derivatives. researchgate.net The synthesis of thiophene-fused porphyrin dimers also highlights the possibility of constructing complex heterocyclic systems from aromatic precursors. researchgate.net

These annulation reactions can significantly extend the π-conjugated system of the molecule, which can have a profound impact on its optical and electronic properties, making such derivatives interesting for materials science applications.

Oligomeric and Polymeric Forms of this compound

The polymerization of aniline and its derivatives is a well-established field, leading to the formation of polyanilines, which are a class of conducting polymers. The properties of these polymers can be tuned by modifying the structure of the aniline monomer.

The presence of the N-alkyl group in this compound would be expected to influence the polymerization process and the properties of the resulting polymer. N-alkylation can affect the solubility and processability of the polymer. The synthesis of poly(N-alkylanilines) has been reported, and their properties have been shown to differ from those of unsubstituted polyaniline. acs.orgacs.org

Oligomers of substituted anilines have also been synthesized and characterized to serve as model compounds for understanding the properties of the corresponding polymers. benicewiczgroup.com The synthesis of substituted trimeric anilines has been achieved through palladium-catalyzed aromatic amination. benicewiczgroup.com Enzymatic polymerization of arylamines offers an environmentally friendly route to oligo- and polyarylamines. nih.gov

The fluorine substituents on the aromatic ring would also impact the electronic properties of the resulting polymer. Fluorine atoms can influence the oxidation potential and conductivity of the polymer. The synthesis and characterization of fluorine-substituted polyanilines have been investigated, revealing the effects of halogen substitution on the polymer's properties.

The polymerization of N-substituted anilines can lead to materials with applications in various fields, including electronics, sensors, and corrosion protection. The specific combination of the N-(2-methylbutyl) group and the 3,4-difluoro substitution pattern would result in a polymer with a unique set of properties that could be tailored for specific applications.

Polymerization Mechanisms of Aniline Derivatives

The polymerization of aniline and its derivatives typically proceeds through an oxidative mechanism, either chemically or electrochemically, in an acidic medium. kpi.uaresearchgate.net This process is a complex, multi-stage reaction involving the formation of radical cations as key intermediates. nih.govyoutube.com The general mechanism involves three main steps: initiation, propagation, and termination.

Initiation: The process begins with the oxidation of the aniline monomer to form an aniline radical cation. researchgate.netyoutube.com This step is highly dependent on the pH of the medium, as the unprotonated aniline is the species that undergoes oxidation. kpi.uanih.gov

Propagation: The radical cations then couple to form dimers, which are subsequently re-oxidized to continue the chain growth. The primary mode of coupling for polyaniline is a "head-to-tail" linkage, connecting the para-position of one unit to the nitrogen atom of another. researchgate.net This propagation results in the formation of a polyconjugated system. researchgate.net Initially, a fully oxidized state known as pernigraniline may form, which is then reduced by the remaining aniline monomer in the reaction mixture to the more stable, conductive emeraldine (B8112657) oxidation state. kpi.ua

Termination: Chain termination can occur through various pathways, including the coupling of terminal cation radicals. researchgate.net

The substituents on the aniline monomer, such as the 3,4-difluoro and N-(2-methylbutyl) groups, are expected to significantly influence this mechanism through electronic and steric effects.

Electronic Effects of Fluorine: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This effect decreases the electron density on the nitrogen atom, which can hinder the initial oxidation step and slow down the polymerization rate. rsc.org Electron-withdrawing substituents can increase the positive charge on the nitrogen atom, destabilizing it compared to unsubstituted aniline and thus decreasing its reactivity. rsc.org However, studies on poly(2-fluoroaniline) have shown that while electron-withdrawing groups may hinder polymer formation, they can also lead to a decrease in the oxidation potential compared to unsubstituted polyaniline. rsc.org

Steric Effects of the N-(2-methylbutyl) Group: The presence of a bulky alkyl group on the nitrogen atom introduces significant steric hindrance. This bulkiness can impede the planarity of the growing polymer chain by increasing the torsion angle between adjacent aromatic rings. rsc.org This disruption in planarity reduces the degree of orbital overlap and conjugation, which can adversely affect the electronic properties of the final polymer. rsc.org Furthermore, the steric bulk can influence the coupling mechanism and may lead to polymers with lower molecular weights and reduced conductivity compared to unsubstituted polyaniline. researchgate.net

Characterization of Polymer Structures

The structural elucidation of polymers derived from aniline analogs relies on a combination of spectroscopic and thermal analysis techniques. These methods provide critical information on chemical structure, electronic properties, and thermal stability.

Spectroscopic Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a fundamental tool for confirming the successful polymerization and identifying the structure of polyaniline derivatives. Key characteristic bands include N-H stretching vibrations (around 3400 cm⁻¹), C=C stretching vibrations of quinoid (approx. 1580 cm⁻¹) and benzenoid (approx. 1490 cm⁻¹) rings, and C-N stretching vibrations (around 1300 cm⁻¹). semanticscholar.orgaidic.it The relative intensity of the quinoid and benzenoid peaks can indicate the oxidation state of the polymer, confirming the presence of the emeraldine form. researchgate.net The C-F bond from the difluoro-substituent would also be expected to produce a characteristic absorption in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the polymer backbone, which are sensitive to the extent of conjugation and the doping level. mdpi.comscholarpublishing.org For doped, conductive polyanilines, typical spectra show two main absorption bands: one around 330-350 nm attributed to the π→π* transition of the benzenoid rings, and a broad polaron absorption band in the near-infrared region (around 800 nm). researchgate.netepa.gov The position and intensity of these bands are influenced by substituents; for instance, bulky N-alkyl groups can cause a blue shift (to shorter wavelengths) in the polaron band, indicating a decrease in conjugation. rsc.org

Thermal Analysis Techniques:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and degradation profile. Polyaniline typically exhibits a multi-step degradation process. analis.com.my An initial weight loss below 150°C is usually attributed to the evaporation of moisture and volatile dopants. researchgate.netkpi.ua A second, more significant weight loss at higher temperatures (often above 400°C) corresponds to the structural decomposition of the polymer backbone. analis.com.mykpi.ua The incorporation of fluorine atoms into the polymer structure has been shown to enhance thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting, and crystallization events. For polyaniline base films, the Tg has been observed in the range of 105-220°C, depending on residual solvent content. kpi.ua DSC thermograms of doped polyanilines often show endothermic peaks related to the loss of moisture and dopants. researchgate.netresearchgate.net

The following table summarizes the expected characterization data for a hypothetical polymer of this compound based on literature values for analogous structures.

| Analytical Technique | Expected Observation | Structural Interpretation |

|---|---|---|

| FT-IR | Bands at ~1580 cm⁻¹ (Quinoid), ~1490 cm⁻¹ (Benzenoid), ~1300 cm⁻¹ (C-N), ~1150 cm⁻¹ (C-F) | Confirmation of polyaniline backbone, emeraldine state, and fluorine incorporation |

| UV-Vis (Doped State) | Peaks at ~340 nm and a broad peak at <800 nm | π→π* transition and polaron band, indicating a conductive state with potentially reduced conjugation |

| TGA | Major decomposition onset >400°C | High thermal stability, potentially enhanced by C-F bonds |

| DSC | Endothermic peak ~100-150°C, Glass Transition (Tg) >200°C | Loss of moisture/dopant, transition from glassy to rubbery state |

Structure-Activity/Property Relationship Studies of this compound Analogs

The relationship between the molecular structure of aniline derivatives and the resulting properties of their polymers is a critical area of study. For analogs of this compound, the key structural modifications are halogen substitution on the ring and alkyl substitution on the nitrogen.

Effect of Fluorine Substitution:

The presence of fluorine atoms on the aromatic ring imparts several characteristic changes to the polymer's properties compared to unsubstituted polyaniline.

Solubility: Fluorine substitution generally increases the solubility of polyanilines in common organic solvents. researchgate.net This improved processability is a significant advantage for potential applications.

Thermal Stability: The high bond energy of the C-F bond leads to greater thermal stability in fluorinated polyanilines. researchgate.net

Electronic Properties: As an electron-withdrawing group, fluorine lowers the energy levels of the polymer's frontier orbitals (HOMO and LUMO). This can affect the polymer's redox activity and conductivity. While it may hinder polymerization, it has been noted that poly-2-fluoroaniline has a lower oxidation potential than unsubstituted polyaniline, indicating it is more readily oxidized. rsc.org

Effect of N-Alkylation:

Introducing an alkyl group, such as 2-methylbutyl, directly onto the nitrogen atom has profound effects on the polymer's properties.

Solubility: N-alkylation significantly enhances solubility. While unsubstituted polyaniline is notoriously difficult to process, N-alkylated derivatives are often soluble in various organic solvents. researchgate.net

Conductivity: The primary drawback of N-alkylation is a significant decrease in electrical conductivity. This is attributed to the steric hindrance from the alkyl group, which forces a twist in the polymer backbone, reduces π-conjugation, and hinders intermolecular charge transport. rsc.orgresearchgate.net Studies have shown that the conductivity of poly(N-alkylaniline)s decreases as the size of the alkyl substituent increases. researchgate.net

Electrochemical Behavior: N-substituted polyanilines typically show suppressed pH sensitivity in their electrochemical responses compared to unsubstituted polyaniline. researchgate.net

The combined effects of both 3,4-difluoro and N-(2-methylbutyl) substitution would likely result in a polymer that is highly soluble and thermally stable, but with significantly lower electrical conductivity than parent polyaniline. The properties could be fine-tuned by copolymerizing this monomer with aniline or other derivatives to achieve a balance of processability and conductivity.

The table below provides a comparative summary of how different substituents affect key properties of polyaniline analogs, based on published research.

| Substituent Type | Example Analog | Effect on Solubility | Effect on Thermal Stability | Effect on Conductivity |

|---|---|---|---|---|

| None (Unsubstituted) | Polyaniline | Low | Moderate | High (doped state) |

| Ring - Halogen (F) | Poly(3-fluoroaniline) | Increased researchgate.net | Increased researchgate.net | Slightly Decreased |

| Nitrogen - Alkyl (CH₃) | Poly(N-methylaniline) | Significantly Increased researchgate.net | Similar | Significantly Decreased researchgate.net |

| Nitrogen - Alkyl (C₄H₉) | Poly(N-butylaniline) | Highly Increased researchgate.net | Similar | Very Low researchgate.net |

Applications of 3,4 Difluoro N 2 Methylbutyl Aniline in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

Fluorinated anilines are foundational intermediates in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. chemimpex.com The 3,4-difluoro substitution pattern is a key structural motif in numerous biologically active compounds. The parent compound, 3,4-difluoroaniline (B56902), serves as a precursor for synthesizing molecules like (3,4-difluoro)phenylquinone and is a starting material for various quinolone antibacterials. google.comsigmaaldrich.com

By introducing the N-(2-methylbutyl) group, the reactivity and physical properties of the aniline (B41778) are modified. This N-alkylation can direct the outcomes of subsequent reactions and enhance the solubility of intermediates in organic solvents, which is advantageous in multi-step synthetic sequences. organic-chemistry.orgnih.gov The chiral nature of the 2-methylbutyl group is particularly significant, as it can be used to introduce stereocenters into the final target molecule, a critical aspect in the development of modern pharmaceuticals and chiral materials. researchgate.net The amine functionality allows for a variety of transformations, including N-H bond functionalization, to produce a wide range of derivatives and complex heterocyclic systems. dulaty.kz

In the field of organic synthesis, "building blocks" are molecules that serve as foundational units for constructing more complex molecular architectures. Fluorinated compounds are highly desirable as building blocks due to the unique properties conferred by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate acidity and basicity of nearby functional groups. ossila.com 4-Fluoroaniline, a related compound, is recognized as a versatile building block for creating novel drug candidates, high-performance dyes, and specialized polymers. nbinno.com

3,4-Difluoro-N-(2-methylbutyl)aniline functions as a specialized building block with several distinct advantages:

Difluoro Aromatic Core : The two fluorine atoms strongly influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. numberanalytics.com This electronic modification is crucial for fine-tuning the properties of the final product.

Chiral Side Chain : The (S)- or (R)-2-methylbutyl group provides a source of chirality, essential for asymmetric synthesis and the creation of enantiomerically pure compounds.

Amine Functionality : The secondary amine group is a versatile handle for further chemical modifications, allowing for its incorporation into a wide variety of larger molecules.

These attributes make it a valuable precursor for creating libraries of complex compounds in drug discovery and for designing materials with specific, tailored properties.

Integration into Functional Materials

Aniline and its derivatives can be polymerized to form polyanilines (PANI), a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices. researchgate.netrsc.org The properties of PANI can be significantly altered by introducing substituents onto the aniline monomer. niscpr.res.in

The polymerization of this compound could lead to a new class of functional polymers with tailored characteristics. acs.orgnih.gov The N-alkyl group is known to increase the solubility of the resulting polymer in common organic solvents, which is a major advantage over the often-intractable parent polyaniline. acs.org This enhanced processability allows for the formation of thin films and other morphologies essential for device fabrication.

The fluorine atoms are expected to modify the polymer's electronic properties, such as its conductivity and stability, by altering the electronic structure of the polymer backbone. niscpr.res.in The bulky, chiral side chain would also influence the polymer's morphology and chain packing in the solid state.

| Property | Polyaniline (PANI) | Potential Properties of Poly[this compound] |

| Solubility | Generally insoluble in common organic solvents. | Expected to be soluble in solvents like THF, chloroform, and NMP. acs.org |

| Processability | Poor, difficult to form into films. | Good, suitable for spin-coating and other solution-based processing. |

| Conductivity | High (in doped state). | May be lower due to steric hindrance from the N-alkyl group, but tunable. niscpr.res.in |

| Chirality | Achiral. | Chiral, with potential for chiroptical properties and applications. |

| Stability | Moderate thermal and environmental stability. | Enhanced stability due to the strong C-F bonds. numberanalytics.com |

This table presents a comparative analysis based on established principles of polymer chemistry for substituted anilines.

The molecular structure of this compound contains all the essential components for designing advanced liquid crystals (LCs), particularly chiral LCs used in display technologies. scispace.comtandfonline.com The key structural features include:

A rigid aromatic core (the difluorophenyl group) that promotes the formation of ordered mesophases.

A chiral tail (the 2-methylbutyl group), which is a well-known structural motif for inducing helical superstructures, leading to chiral nematic (N) or ferroelectric smectic C (SmC*) phases. tandfonline.comtandfonline.comresearchgate.net

Lateral fluorine substituents, which are known to significantly influence mesomorphic properties. tandfonline.com Fluorine atoms can affect molecular packing, enhance thermal stability, and modify the dielectric anisotropy of the material, a critical parameter for display applications. nih.govbeilstein-journals.org

The combination of a difluorinated core and a chiral alkyl group makes this molecule a promising candidate for use as a chiral dopant or as a core component in ferroelectric liquid crystal (FLC) mixtures. researchgate.net The introduction of such chiral molecules into an achiral nematic host can induce a helical twist, forming a cholesteric phase. beilstein-journals.org

| Structural Feature | Role in Liquid Crystal Properties |

| 3,4-Difluorophenyl Group | Provides a rigid, polar core; influences dielectric anisotropy and phase stability. nih.gov |

| Aniline Nitrogen | Acts as a linking group and can participate in intermolecular interactions. |

| Chiral (S)-2-Methylbutyl Group | Induces helical twisting, leading to chiral mesophases (N, SmC). tandfonline.comnih.gov |

This table illustrates the relationship between the molecular structure of this compound and its potential liquid crystalline properties.

Fluorinated aromatic compounds are increasingly used in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). technologypublisher.com The incorporation of fluorine atoms into organic semiconductors has several beneficial effects. rsc.org

Specifically, fluorine substitution is known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dulaty.kzrsc.org Lowering these energy levels can improve the stability of the material against oxidative degradation and facilitate more efficient charge injection from electrodes in electronic devices. The strong electron-withdrawing nature of fluorine can also influence intermolecular interactions, promoting ordered molecular packing (e.g., π-stacking), which is crucial for efficient charge transport. rsc.org

Aromatic amines are frequently used as hole-transporting materials in OLEDs. Therefore, this compound could serve as a fundamental building block for synthesizing larger, conjugated molecules for these applications. The fluorine atoms would help tune the HOMO/LUMO levels for better energy-level alignment within a device, while the N-alkyl group could improve solubility and film-forming properties. nih.govmissouristate.edu The inherent polarity and stability of fluorinated materials also contribute to creating more robust and efficient optoelectronic devices. technologypublisher.comnih.gov

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific, publicly accessible research detailing the applications of This compound in the fields of advanced organic synthesis and materials science as requested.

Specifically, no research findings, data, or publications were identified that would allow for a thorough and scientifically accurate discussion of the following topics:

Role in Supramolecular Chemistry and Self-Assembly

The absence of information in these specialized areas indicates that the compound this compound is likely not utilized or has not been reported in the scientific literature for these particular applications. While the compound is available from various chemical suppliers, its role in the specific contexts of catalysis, ligand chemistry, or supramolecular assembly is not documented.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while adhering to the principles of scientific accuracy.

Interactions of 3,4 Difluoro N 2 Methylbutyl Aniline with Biological Systems: Mechanistic and Target Oriented Studies

Investigation of Molecular Recognition and Binding Mechanisms (e.g., enzyme inhibition, receptor binding)

The biological activity of a compound is predicated on its ability to be recognized by and bind to specific molecular targets, such as enzymes or receptors. For N-alkylated aniline (B41778) derivatives, these interactions are governed by a combination of factors including the electronic properties of the substituted aniline ring and the steric and hydrophobic nature of the N-alkyl group. nih.gov

Enzyme Inhibition:

Aniline derivatives have been investigated as inhibitors of various enzymes. For instance, certain N-benzyl and N-allyl aniline derivatives have demonstrated inhibitory activity against carbonic anhydrases (hCA I and II) and acetylcholinesterase (AChE). researchgate.net The binding mechanism often involves the aniline moiety interacting with amino acid residues in the active site of the enzyme. The nature and position of substituents on the aniline ring, such as the fluorine atoms in 3,4-difluoro-N-(2-methylbutyl)aniline, can significantly influence binding affinity by altering the electronic distribution and forming specific interactions like hydrogen bonds or halogen bonds. dergipark.org.tr

The N-alkyl substituent, in this case, the 2-methylbutyl group, plays a crucial role in fitting into hydrophobic pockets within the enzyme's active site. The branched nature of the 2-methylbutyl group can provide a better steric fit compared to linear alkyl chains, potentially enhancing inhibitory potency. nih.gov

Receptor Binding:

Similarly, N-substituted aniline derivatives have been explored as ligands for various receptors. For example, a series of aniline-substituted tetrahydroquinolines were identified as antagonists for the C5a receptor, a G protein-coupled receptor involved in inflammatory responses. researchgate.net The binding affinity of these compounds was found to be dependent on the substitution pattern on the aniline ring.

The interaction with receptors often involves a combination of hydrophobic interactions, hydrogen bonding, and cation-π interactions between the ligand and the receptor's binding pocket. nih.gov The protonated amine of this compound could form a crucial hydrogen bond with an acidic residue in a receptor binding site, while the difluorinated phenyl ring could engage in favorable interactions with aromatic residues. nih.gov

Table 1: Representative Enzyme Inhibition Data for N-Substituted Aniline Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| N-benzyl-aniline derivative | Acetylcholinesterase (AChE) | 149.24 ± 15.59 nM | researchgate.net |

| N-benzyl-aniline derivative | Carbonic Anhydrase I (hCA I) | 202.12 ± 16.21 nM | researchgate.net |

| N-benzyl-aniline derivative | Carbonic Anhydrase II (hCA II) | 298.57 ± 94.13 nM | researchgate.net |

| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | Mushroom Tyrosinase | IC50 = 17.22 ± 0.38 μM | nih.gov |

Note: This table presents data for structurally related compounds to illustrate the potential for enzyme inhibition by this class of molecules. Data for this compound is not available.

Elucidation of Structure-Activity Relationships for Specific Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For N-alkylated aniline derivatives, SAR studies typically explore the effects of modifications to both the aniline ring and the N-alkyl substituent.

Aniline Ring Substituents:

The presence, number, and position of fluorine atoms on the aniline ring are critical determinants of biological activity. Fluorine substitution can alter the compound's lipophilicity, metabolic stability, and binding interactions. acs.org For example, in a series of 2-substituted aniline pyrimidine (B1678525) derivatives acting as dual Mer/c-Met inhibitors, the substitution pattern on the aniline ring significantly influenced their inhibitory potency. mdpi.comnih.gov The difluoro substitution in this compound would be expected to increase its lipophilicity and potentially enhance its ability to cross cell membranes.

N-Alkyl Chain Variation:

The nature of the N-alkyl group profoundly impacts the compound's interaction with biological targets. Studies on various N-alkyl amines have shown that the length, branching, and presence of cyclic moieties in the alkyl chain can dramatically affect biological activity. nih.gov For instance, in a series of N-alkyl-xanthine derivatives, the length of the alkyl chain correlated with their phosphodiesterase inhibitory activity. nih.gov The 2-methylbutyl group in the subject compound, with its specific branching pattern, would likely confer a distinct SAR profile compared to linear or other branched alkyl groups.

Table 2: Structure-Activity Relationship Trends for N-Alkylated Aromatic Amines

| Structural Modification | General Effect on Biological Activity | Example Target Class | Reference |

| Increased alkyl chain length | Can increase or decrease activity depending on the target's hydrophobic pocket size. | Antimicrobial agents | nih.gov |

| Branching of alkyl chain | Can improve steric fit and increase potency. | Not specified | nih.gov |

| Introduction of fluorine on the aromatic ring | Can enhance binding affinity and metabolic stability. | Various enzymes and receptors | cresset-group.com |

| Position of substituents on the aromatic ring | Can significantly alter binding mode and selectivity. | 5-HT7 receptor antagonists | nih.gov |

Note: This table summarizes general SAR principles observed in related compound classes, as specific data for this compound is unavailable.

Studies on Metabolic Pathways and Biotransformation Mechanisms in vitro (excluding human clinical data)

The in vitro metabolism of N-alkylated anilines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov The metabolic pathways for such compounds typically involve N-dealkylation and hydroxylation of the aromatic ring.

N-Dealkylation: The removal of the N-alkyl group is a common metabolic pathway for secondary and tertiary amines. nih.gov For this compound, N-dealkylation would lead to the formation of 3,4-difluoroaniline (B56902) and 2-methylbutanal.

Aromatic Hydroxylation: The aniline ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The position of hydroxylation is influenced by the existing substituents. The fluorine atoms on the ring can direct the position of hydroxylation and may also undergo metabolic defluorination.

Metabolism of the Alkyl Chain: The 2-methylbutyl group can also be a site for metabolic modification, such as hydroxylation at different carbon atoms, leading to the formation of various alcohol metabolites. The metabolism of tert-butyl groups in drugs, which are structurally related to the branched nature of the 2-methylbutyl group, often involves hydroxylation. hyphadiscovery.com

Due to the presence of fluorine atoms, the biotransformation of this compound could also involve pathways observed for other fluorinated aromatic compounds, which may include defluorination and the formation of reactive intermediates. core.ac.uk

Advanced Biological Probes and Imaging Agents Derived from the Compound

While there is no specific information on the use of this compound as a biological probe or imaging agent, its structural features suggest potential for such applications. The development of fluorescent probes and PET imaging agents often involves incorporating specific functionalities onto a core scaffold that has affinity for a biological target. birmingham.ac.uk

Fluorescent Probes: The difluoroaniline moiety could serve as a building block for fluorescent probes. Aniline derivatives have been used in the design of probes for various analytes. nih.gov By attaching a fluorophore to the this compound scaffold, it might be possible to develop probes for specific enzymes or receptors, where the binding event leads to a change in fluorescence.

PET Imaging Agents: The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into the molecule would make it a candidate for a Positron Emission Tomography (PET) imaging agent. Given that many bioactive molecules contain fluorine, the development of ¹⁸F-labeled analogs is a common strategy in PET tracer development. nih.gov If this compound or a derivative shows high affinity and selectivity for a specific biological target, its ¹⁸F-labeled version could be used to visualize and quantify that target in vivo.

Computational Docking and Molecular Dynamics Simulations of Compound-Target Interactions

In the absence of experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential interactions of this compound with biological targets. uomisan.edu.iq

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. ijper.orgnih.gov For this compound, docking studies could be performed against a panel of known protein targets to identify potential binding partners. The docking scores can provide an estimate of the binding affinity, and the predicted binding poses can reveal key interactions, such as hydrogen bonds between the amine group and the protein, and hydrophobic interactions involving the 2-methylbutyl group and the difluorophenyl ring. mdpi.comnih.gov